molecular formula C7H7N B3422375 4-Vinylpyridine CAS No. 25232-41-1

4-Vinylpyridine

Cat. No.: B3422375
CAS No.: 25232-41-1
M. Wt: 105.14 g/mol
InChI Key: KFDVPJUYSDEJTH-UHFFFAOYSA-N
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Description

4-Vinylpyridine is an organic compound with the chemical formula C(_7)H(_7)N. It is a derivative of pyridine, featuring a vinyl group attached to the fourth position of the pyridine ring. This compound is a colorless liquid, although it can appear brown when impure. This compound is primarily used as a monomeric precursor in the synthesis of specialty polymers .

Mechanism of Action

One sp2 hybrid orbital can also be found on the nitrogen atom, occupied by one lone pair of electrons, which is not involved in bonding and can therefore bind with the protons; therefore, pyridine is alkaline and also acts as a good ligand, which can bind or react with multiple metal ions to form complexes .

Safety and Hazards

4-Vinylpyridine is flammable and toxic if swallowed, in contact with skin or if inhaled. It causes severe skin burns and eye damage, may cause respiratory irritation, and may cause an allergic skin reaction . It should be stored in a well-ventilated place and kept container tightly closed .

Future Directions

A new zwitterionic structure, 4-vinylpyridine carboxybetaine (4VPCB), has been proposed that results in lower surface free energy and increases biological inertness . This could open up new avenues for the use of this compound in various applications.

Preparation Methods

4-Vinylpyridine is typically synthesized through the condensation of 4-methylpyridine and formaldehyde . The reaction conditions involve heating the reactants in the presence of a catalyst, often an acid or base, to facilitate the formation of the vinyl group. Industrial production methods may vary, but they generally follow similar principles, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

4-Vinylpyridine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

4-Vinylpyridine is often compared with other vinylpyridine derivatives, such as 2-vinylpyridine. While both compounds have similar chemical properties, the position of the vinyl group affects their reactivity and applications. For instance, 2-vinylpyridine is more commonly used in the synthesis of block copolymers due to its unique polymerization behavior .

Similar compounds include:

Properties

IUPAC Name

4-ethenylpyridine
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InChI

InChI=1S/C7H7N/c1-2-7-3-5-8-6-4-7/h2-6H,1H2
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InChI Key

KFDVPJUYSDEJTH-UHFFFAOYSA-N
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Canonical SMILES

C=CC1=CC=NC=C1
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Molecular Formula

C7H7N
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Related CAS

25232-41-1
Record name Poly(4-vinylpyridine)
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DSSTOX Substance ID

DTXSID0051499
Record name 4-Vinylpyridine
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Molecular Weight

105.14 g/mol
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Physical Description

Liquid, Red to dark-brown liquid; [HSDB]
Record name Pyridine, 4-ethenyl-
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Boiling Point

65 °C @ 15 mm Hg
Record name 4-VINYLPYRIDINE
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Solubility

Soluble in alcohol and chloroform; slightly soluble in ether, In water, 29,100 mg/l @ 20 °C
Record name 4-VINYLPYRIDINE
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Density

0.9800 @ 20 °C/4 °C
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Vapor Pressure

1.71 [mmHg], VP: 2 mm Hg @ 25 °C, 1.71 mm Hg @ 25 °C
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Color/Form

RED TO DARK BROWN LIQUID

CAS No.

100-43-6, 25232-41-1
Record name 4-Vinylpyridine
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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